6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule. It contains several functional groups, including a triazolopyrimidinone ring, a chlorophenyl group, and a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidinone ring and the phenyl groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazolopyrimidinone ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
Research has led to the development of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related derivatives through reactions involving specific phenyl groups and reagents. These compounds, including the one specified, are synthesized to explore their structural characteristics and potential chemical properties (El-Agrody et al., 2001). Moreover, studies have delved into the crystal structures of related compounds, indicating their potential for further chemical analysis and application development (Repich et al., 2017).
Antimicrobial and Antibacterial Applications
Several derivatives of the triazolopyrimidines have been synthesized and tested for their antimicrobial and antibacterial properties. Compounds with similar structural frameworks have demonstrated significant efficacy against a range of bacterial strains, highlighting their potential as antimicrobial agents (Kumar et al., 2009). This research underscores the importance of such compounds in developing new antibiotics and antimicrobial drugs.
Potential Antiasthma Agents
Derivatives of triazolopyrimidines have also been identified as potential antiasthma agents. Through a series of chemical modifications and evaluations, specific compounds have been found to inhibit mediator release, a crucial factor in asthma and allergic reactions. This discovery opens new avenues for the development of antiasthma medications (Medwid et al., 1990).
Anticancer Agents
The unique mechanism of tubulin inhibition by triazolopyrimidine derivatives showcases their potential as anticancer agents. These compounds have been shown to promote tubulin polymerization without competing with paclitaxel, offering a novel approach to cancer treatment. The synthesis and structure-activity relationship (SAR) studies highlight the specific functional groups required for optimal activity, providing a foundation for further development of anticancer therapies (Zhang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential uses in fields like medicine or materials science, and developing methods to synthesize it more efficiently .
properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-3-8-16(9-13(12)2)26-19-18(23-24-26)20(28)25(11-22-19)10-17(27)14-4-6-15(21)7-5-14/h3-9,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLVYGKWCWHFQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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